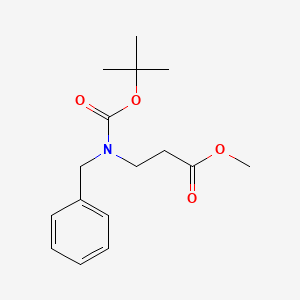

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate

Description

Properties

IUPAC Name |

methyl 3-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17(11-10-14(18)20-4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZKRDRSPMQPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)OC)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate typically involves the protection of an amino acid derivative with a Boc group. One common method involves the reaction of benzylamine with tert-butyl chloroformate to form the Boc-protected benzylamine. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis Reactions: The ester group can be hydrolyzed to a carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Reducing Agents: Lithium aluminum hydride (LiAlH4) is used for the reduction of the ester group.

Hydrolysis Conditions: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.

Major Products Formed:

Free Amine: Formed by the removal of the Boc group.

Alcohol: Formed by the reduction of the ester group.

Carboxylic Acid: Formed by the hydrolysis of the ester group.

Scientific Research Applications

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate is an organic compound with the molecular formula and a molecular weight of approximately 293.36 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to a benzylamino moiety, making it a significant intermediate in peptide synthesis and medicinal chemistry.

Applications

This compound has several applications, particularly in peptide synthesis. The uniqueness of this compound lies in its combination of a benzyl group with a tert-butoxycarbonyl protecting group, which enhances its utility in peptide synthesis while offering potential biological activity not seen in simpler derivatives. These reactions are crucial for synthesizing more complex molecules in pharmaceutical applications.

The synthesis of this compound typically involves several steps. This multi-step synthesis highlights the compound's complexity and the need for careful reaction conditions.

| Application | Description |

|---|---|

| Peptide Synthesis | This compound serves as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is crucial in controlling the reactivity of the amino group during peptide assembly, allowing for the sequential addition of amino acids to form the desired peptide sequence. |

| Medicinal Chemistry | Due to its structural features, including the benzyl group and Boc protecting group, this compound is used in the synthesis of various bioactive compounds. Its structural complexity allows for various chemical modifications and biological interactions. |

| Pharmaceutical Development | It serves as an intermediate in the synthesis of various bioactive compounds. |

| Research Tool | Used in studies. |

Mechanism of Action

The mechanism of action of Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme-substrate interactions .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate and related compounds:

*Positional ambiguity due to nomenclature inconsistencies.

Reactivity and Stability

- Boc Deprotection: Boc groups are acid-labile (e.g., HCl in dioxane), while benzyl groups require hydrogenolysis (H2/Pd-C) . The target compound’s benzyl-Boc group may necessitate sequential deprotection.

- Functionalization Potential: Bromine in allows Suzuki couplings. Ester hydrolysis in the target compound yields carboxylic acids, useful in prodrug strategies.

- Stability : Boc esters are stable under basic conditions but hydrolyze in acidic or enzymatic environments.

Key Research Findings

Orthogonal Protection : Compounds like demonstrate the utility of combining Boc and Cbz groups for stepwise synthesis .

Stereochemical Control : Chiral analogs (e.g., ) highlight the importance of enantiopure intermediates in medicinal chemistry.

Functionalization Versatility : Bromine in and chlorine in enable site-specific modifications, enhancing molecular diversity.

Biological Activity

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate (CAS No. 155339-52-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, which is crucial for its interaction with biomolecules.

Potential Mechanisms

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It may modulate the activity of receptors related to neurotransmission and cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown micromolar inhibition against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies

- In Vitro Studies : A study exploring the effects of similar compounds on cancer cell lines demonstrated that modifications in the benzyl group could enhance cytotoxicity against specific cancer types .

- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates, suggesting potential for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

| Property | Value/Description |

|---|---|

| Molecular Weight | 293.36 g/mol |

| Anticancer Activity | Micromolar IC50 against various cancer cell lines |

| Antimicrobial Activity | Potentially active; needs further research |

| Enzyme Inhibition | Possible inhibition of metabolic enzymes |

Q & A

Q. What coupling agents are optimal for introducing the tert-butoxycarbonyl (Boc) group during synthesis?

The Boc group is typically introduced using carbodiimide-based coupling agents. For example, dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst activates carboxylic acids for amide bond formation. This method minimizes racemization and is effective for sterically hindered intermediates. Reaction progress can be monitored via thin-layer chromatography (TLC) .

Q. How is the Boc group selectively removed without degrading the methyl ester?

Deprotection of the Boc group is achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or basic hydrolysis. For compounds with ester moieties, LiOH in THF/H₂O (3:2) selectively cleaves the Boc group while preserving the methyl ester. Reaction completion is confirmed by TLC or LC-MS .

Q. What spectroscopic methods confirm the structure of Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate?

- NMR : H and C NMR verify the benzyl, Boc, and ester functionalities (e.g., tert-butyl signals at δ ~1.4 ppm, methyl ester at δ ~3.6 ppm).

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond lengths, as demonstrated for structurally related Boc-protected esters .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound under varying conditions?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF or CH₂Cl₂) enhance solubility of intermediates.

- Temperature control : Reactions at 0–25°C prevent side reactions (e.g., epimerization).

- Catalyst screening : DMAP or HOAt improves coupling efficiency for sterically demanding substrates.

- pH adjustment : Buffered conditions (e.g., NaOAc in aqueous/organic mixtures) stabilize reactive intermediates .

Q. What handling and storage practices prevent degradation of this compound?

- Storage : Store at -20°C under inert gas (N₂/Ar) to avoid hydrolysis of the Boc group or ester. Desiccants (e.g., silica gel) mitigate moisture-induced degradation.

- Safety : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of tert-butyl and benzyl groups. Refer to safety data sheets (SDS) for spill management and disposal .

Q. How does the benzyl group influence reactivity in nucleophilic environments?

The benzyl group provides steric bulk, reducing nucleophilic attack at the adjacent amino group. However, it can participate in Pd/C-catalyzed hydrogenolysis , enabling selective deprotection. In contrast, the Boc group remains stable under these conditions. This differential reactivity is exploited in multi-step syntheses of peptide derivatives or prodrugs .

Methodological Insights

- Synthetic Route Design : Use retrosynthetic analysis to prioritize Boc introduction early in the synthesis, followed by esterification.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) effectively separates diastereomers or byproducts.

- Stability Studies : Accelerated degradation studies (e.g., 40°C/75% RH for 1 week) identify labile functional groups and guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.